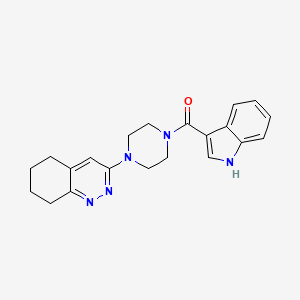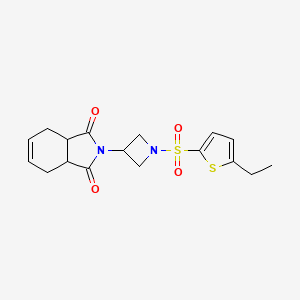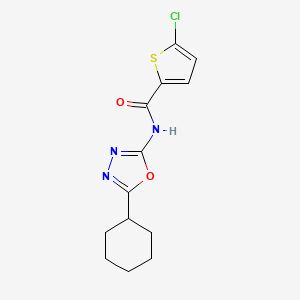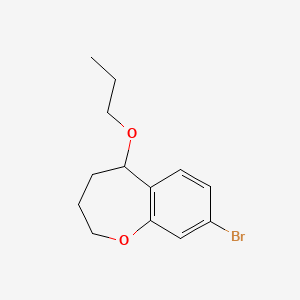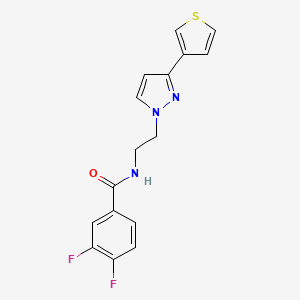
N-(3-bromo-2-methylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromo-2-methylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as BRD73954, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied in terms of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Metabolic Regulation in Cancer
N-(3-bromo-2-methylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is implicated in metabolic regulation through its interaction with Nicotinamide N-methyltransferase (NNMT). NNMT overexpression in various human cancers suggests a role in tumorigenesis by altering the methylation potential of cancer cells, leading to an epigenetic state conducive to cancer progression. This mechanism involves the consumption of methyl units from S-adenosyl methionine, resulting in hypomethylated histones and elevated pro-tumorigenic gene products (Ulanovskaya et al., 2013).
Antimicrobial Activity
Compounds structurally related to this compound, specifically 4-Thiazolidinones of Nicotinic Acid, have been investigated for their antimicrobial properties. These compounds exhibit in vitro antimicrobial activity against various bacterial and fungal species, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).
Nutrient Metabolism and Disease Therapy
NNMT, which this compound may influence, plays a critical role in hepatic nutrient metabolism. Its activity affects metabolic pathways, suggesting a potential therapeutic target for metabolic diseases. The enzyme's involvement in glucose and cholesterol metabolism offers a novel regulatory pathway for vitamin B3, providing opportunities for metabolic disease therapy (Hong et al., 2015).
Enzymatic Activity and Inhibition
The enzyme Nicotinamide N-methyltransferase, which may interact with this compound, is crucial for the N-methylation of nicotinamide and other pyridine-containing molecules. Understanding NNMT's substrate scope and inhibitor development can provide insights into its role in disease and potential therapeutic interventions. Studies have developed assays for characterizing NNMT substrates and inhibitors, offering a foundation for future research in this area (van Haren et al., 2016).
properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-14(18)5-2-6-15(11)20-16(21)13-4-3-8-19-17(13)23-12-7-9-22-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPIIRFIRTWXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/no-structure.png)

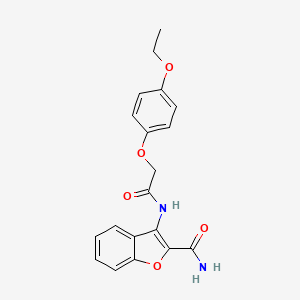
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)
![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)
